![molecular formula C8H9N5O2 B189766 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione CAS No. 7464-70-2](/img/structure/B189766.png)
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione
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Overview
Description
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione reduces the production of uric acid, which can lead to a decrease in the formation of urate crystals and the development of gout.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione has been shown to have a variety of other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular disease. It has also been shown to have potential anti-cancer effects, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may not be effective in all types of gout or hyperuricemia, and its effects may be influenced by other medications or underlying medical conditions.
Future Directions
There are several potential future directions for research on 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione. One area of interest is its potential use in the treatment of kidney disease, as it has been shown to have beneficial effects on renal function. Another area of interest is its potential use in the prevention or treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, more research is needed to explore its potential anti-cancer effects and its use in combination with other cancer treatments.
Synthesis Methods
Allopurinol is synthesized from 4,6-dioxypyrimidine by a series of chemical reactions involving hydrazine, cyanogen bromide, and hydrochloric acid. The final product is a white crystalline powder that is soluble in water and has a melting point of 350-360°C.
Scientific Research Applications
Allopurinol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, kidney disease, and cancer. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to reduce oxidative stress and improve endothelial function.
properties
CAS RN |
7464-70-2 |
---|---|
Product Name |
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione |
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
7-amino-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-5(10-3-4(9)11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11) |
InChI Key |
TUPLIFXHFVJPEC-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Other CAS RN |
7464-70-2 |
Origin of Product |
United States |
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